molecular formula C15H15NOS2 B5680130 N,N-diethylthieno[3,2-b][1]benzothiole-2-carboxamide

N,N-diethylthieno[3,2-b][1]benzothiole-2-carboxamide

Cat. No.: B5680130
M. Wt: 289.4 g/mol
InChI Key: LRYYTVIRDAICBP-UHFFFAOYSA-N
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Description

N,N-diethylthieno3,2-bbenzothiole-2-carboxamide is a synthetic compound that belongs to the class of thieno3,2-bbenzothiole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylthieno3,2-bbenzothiole-2-carboxamide typically involves the reaction of thieno3,2-bbenzothiole with diethylamine and a suitable carboxylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N,N-diethylthieno3,2-bbenzothiole-2-carboxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of N,N-diethylthieno3,2-bbenzothiole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethylthieno3,2-bbenzothiole-2-carboxamide include other thieno3,2-bbenzothiole derivatives, such as:

Uniqueness

N,N-diethylthieno3,2-bbenzothiole-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its diethylamino group, for example, may enhance its solubility and interaction with biological targets compared to other derivatives .

Properties

IUPAC Name

N,N-diethylthieno[3,2-b][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS2/c1-3-16(4-2)15(17)13-9-12-14(19-13)10-7-5-6-8-11(10)18-12/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYYTVIRDAICBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(S1)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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